

# Phase diagram of the magnesium chloride-water system

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An In-depth Technical Guide to the Magnesium Chloride-Water System Phase Diagram

#### Introduction

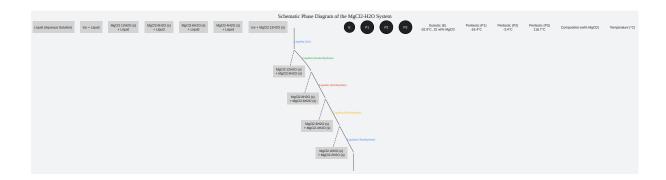
The magnesium chloride-water (MgCl<sub>2</sub>-H<sub>2</sub>O) system is of significant interest across various scientific and industrial domains, including chemistry, materials science, and pharmaceuticals. Magnesium chloride is known for its hygroscopic nature and its ability to form a series of hydrates, which are compounds that have incorporated water molecules into their crystal structures.[1] The stability of these hydrates and the solubility of magnesium chloride are highly dependent on temperature and concentration, making the phase diagram an essential tool for understanding and predicting the behavior of this system.

This technical guide provides a comprehensive overview of the MgCl<sub>2</sub>-H<sub>2</sub>O phase diagram, presenting key quantitative data in structured tables, detailing the experimental protocols used for its determination, and visualizing complex relationships and workflows using diagrams.

#### The Magnesium Chloride-Water Phase Diagram

The phase diagram for the MgCl<sub>2</sub>-H<sub>2</sub>O system illustrates the equilibrium phases present at different temperatures and compositions under atmospheric pressure. It is characterized by a single eutectic point at a low temperature and a series of peritectic points corresponding to the incongruent melting of its various hydrates. These hydrates include the dodecahydrate (MgCl<sub>2</sub>·12H<sub>2</sub>O), octahydrate (MgCl<sub>2</sub>·8H<sub>2</sub>O), hexahydrate (MgCl<sub>2</sub>·6H<sub>2</sub>O, also known as the mineral bischofite), tetrahydrate (MgCl<sub>2</sub>·4H<sub>2</sub>O), and dihydrate (MgCl<sub>2</sub>·2H<sub>2</sub>O).[1][2]





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Caption: Schematic phase diagram for the magnesium chloride-water system.

## **Quantitative Phase Equilibrium Data**

The critical points that define the phase diagram—eutectic and peritectic points—are summarized below. These points represent invariant equilibria where three phases coexist.



Table 1: Invariant Points in the MgCl2-H2O System

Point Type	Temperature (°C)	Composition (wt% MgCl <sub>2</sub> )	Coexisting Phases
Eutectic	-32.8	22.0	Liquid, Ice, MgCl <sub>2</sub> ·12H <sub>2</sub> O
Peritectic	-16.4	~25.0	Liquid, MgCl <sub>2</sub> ·12H <sub>2</sub> O, MgCl <sub>2</sub> ·8H <sub>2</sub> O
Peritectic	-3.4	~28.0	Liquid, MgCl <sub>2</sub> ·8H <sub>2</sub> O, MgCl <sub>2</sub> ·6H <sub>2</sub> O
Peritectic	116.7	~37.0	Liquid, MgCl <sub>2</sub> ·6H <sub>2</sub> O, MgCl <sub>2</sub> ·4H <sub>2</sub> O
Peritectic	181.0	~43.0	Liquid, MgCl <sub>2</sub> ·4H <sub>2</sub> O, MgCl <sub>2</sub> ·2H <sub>2</sub> O
Peritectic	~300	~50.0	Liquid, MgCl <sub>2</sub> ·2H <sub>2</sub> O, MgCl <sub>2</sub> ·H <sub>2</sub> O

Note: Compositions at peritectic points are approximate and represent the liquid phase composition at the transition temperature. Data sourced from multiple references.[2][3]

The liquidus line represents the temperatures at which a solution of a given composition becomes saturated upon cooling. The solubility of magnesium chloride generally increases with temperature.

Table 2: Solubility of Magnesium Chloride in Water (Liquidus Curve Data)



Temperature (°C)	Solubility (g MgCl <sub>2</sub> / 100g H <sub>2</sub> O)	Solubility (wt% MgCl <sub>2</sub> )
0	52.9	34.6
20	54.3	35.2
40	57.5	36.5
60	60.7	37.8
80	65.9	39.7
100	72.6	42.1

Data adapted from reference[2]. The values represent the solubility of the anhydrous MgCl<sub>2</sub> salt.

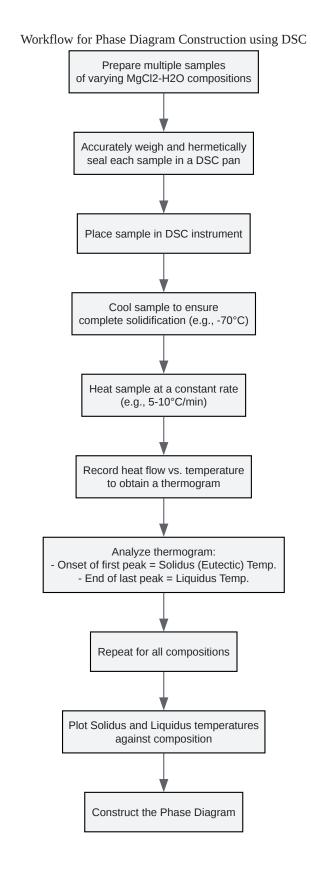
## **Experimental Protocols for Phase Diagram Determination**

The determination of a phase diagram is a meticulous process involving the precise measurement of phase transition temperatures and compositions. The two primary methods employed are Thermal Analysis and the Isothermal Equilibrium Method.

#### **Thermal Analysis (DSC/DTA)**

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA), are powerful tools for identifying the solidus (eutectic) and liquidus temperatures for various compositions.[4][5]





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Caption: Experimental workflow for using DSC to determine a phase diagram.



Detailed Methodology: Differential Scanning Calorimetry (DSC)

- Sample Preparation: A series of samples with precisely known compositions of magnesium chloride and deionized water are prepared by gravimetric methods.
- Encapsulation: A small amount (typically 5-15 mg) of each sample is accurately weighed and hermetically sealed in an aluminum or stainless steel DSC pan to prevent water evaporation during the experiment.
- Thermal Program: The sealed pan is placed in the DSC cell alongside an empty reference pan. A thermal program is initiated. A typical program involves:
  - An initial cooling ramp to a temperature low enough to ensure complete solidification of the sample (e.g., -70°C).
  - A heating ramp at a controlled, constant rate (e.g., 5°C/min) to a temperature where the sample is fully liquid.[6]
- Data Acquisition: During the heating ramp, the differential heat flow into the sample relative to the reference is recorded as a function of temperature. This produces a thermogram.
- Data Analysis: The thermogram is analyzed to identify thermal events.
  - The solidus temperature (the eutectic temperature in this system) is determined from the onset temperature of the first endothermic peak observed upon heating. This peak should appear at the same temperature for all compositions except the pure components.
  - The liquidus temperature is determined from the peak temperature or the offset temperature of the final melting endotherm. This temperature will vary with the composition.
- Phase Diagram Construction: The liquidus and solidus temperatures obtained for each composition are plotted on a temperature vs. composition graph. By connecting the points, the phase boundaries are delineated.[5]

#### Isothermal Equilibrium (Solubility) Method

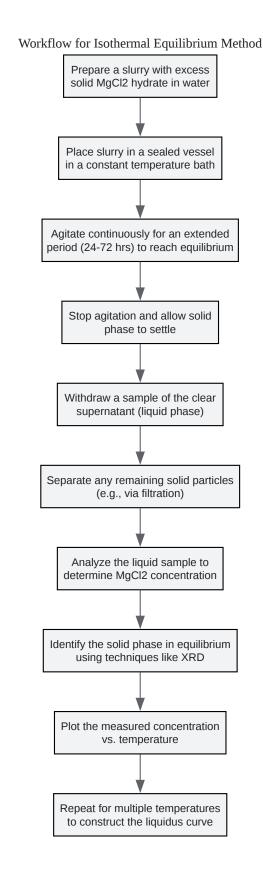






This classical method involves determining the concentration of a saturated solution that is in equilibrium with a solid phase at a constant temperature. Repeating this process at different temperatures allows for the construction of the liquidus curve.[8][9]





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Caption: Experimental workflow for the isothermal equilibrium method.

#### Foundational & Exploratory





Detailed Methodology: Isothermal Equilibrium

- Sample Preparation: A supersaturated slurry is created by adding an excess amount of a specific magnesium chloride hydrate (or anhydrous salt) to a known amount of deionized water in a sealed, thermostatted vessel.
- Equilibration: The vessel is placed in a precision water bath to maintain a constant temperature (e.g., ±0.1°C). The mixture is continuously agitated (e.g., with a magnetic stirrer) to facilitate the dissolution process and ensure equilibrium is reached. Equilibrium is typically assumed after a prolonged period, often 24 to 72 hours.[10]
- Sampling: After equilibration, agitation is stopped, and the solid phase is allowed to settle. A sample of the clear supernatant liquid is carefully withdrawn using a syringe, often equipped with a filter to prevent the intake of solid particles.
- Compositional Analysis: The concentration of MgCl<sub>2</sub> in the liquid sample is determined using a suitable analytical technique. Common methods include:
  - Titration: Complexometric titration with EDTA to determine Mg<sup>2+</sup> concentration.
  - Gravimetric Analysis: Precipitation of a magnesium compound and weighing.
  - Instrumental Methods: Inductively Coupled Plasma (ICP) spectroscopy for elemental analysis.
- Solid Phase Identification: A sample of the wet solid residue is also taken from the
  equilibrium vessel. Its composition and crystal structure are determined, typically using
  Powder X-ray Diffraction (XRD), to confirm which hydrate is the stable solid phase at that
  temperature.
- Data Plotting: The determined solubility (liquid phase concentration) at a specific temperature represents one point on the liquidus curve. The experiment is repeated at various other temperatures to generate a series of points that map out the phase boundary.
   [11]



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